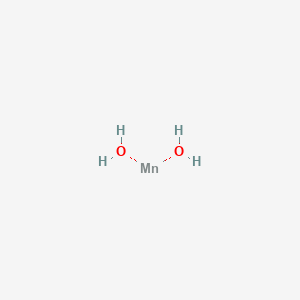
Manganese;dihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese dihydrate can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine .
In the laboratory, manganese dihydrate can also be prepared by reacting manganese metal or manganese(II) carbonate with hydrochloric acid: [ \text{Mn} + 2\text{HCl} \rightarrow \text{MnCl}_2 + \text{H}_2 ] [ \text{MnCO}_3 + 2\text{HCl} \rightarrow \text{MnCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of manganese dihydrate typically involves the reaction of manganese(IV) oxide with hydrochloric acid, followed by careful neutralization with manganese carbonate to selectively precipitate impurities .
Chemical Reactions Analysis
Types of Reactions
Manganese dihydrate undergoes various types of chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to manganese(III) or manganese(IV) states.
Reduction: Manganese(III) acetate can be reduced to manganese(II) acetate.
Substitution: Manganese dihydrate can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as acetate or oxalate can be used in substitution reactions.
Major Products Formed
Oxidation: Manganese(IV) oxide (MnO₂) and manganese(III) acetate.
Reduction: Manganese(II) acetate.
Substitution: Various manganese-ligand complexes .
Scientific Research Applications
Manganese dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and radical cyclization reactions.
Biology: Acts as a cofactor for various enzymes and is essential for physiological processes.
Medicine: Used in total parenteral nutrition (TPN) to prevent manganese deficiency.
Industry: Utilized in the production of batteries, catalysts, and other energy-related technologies.
Mechanism of Action
The mechanism of action of manganese dihydrate involves its role as a cofactor in enzymatic reactions. Manganese ions participate in redox reactions, transferring electrons and stabilizing various intermediates. In organic synthesis, manganese(III) acetate mediates radical cyclization by forming a manganese(III)-enolate complex, which then undergoes reduction to manganese(II) while generating a carbon radical .
Comparison with Similar Compounds
Similar Compounds
Manganese(II) acetate: Mn(C₂H₃O₂)₂
Manganese(III) acetate: Mn(C₂H₃O₂)₃
Manganese(IV) oxide: MnO₂
Uniqueness
Manganese dihydrate is unique due to its moderate solubility in water and its ability to participate in a variety of chemical reactions. Its role as a cofactor in biological systems and its applications in organic synthesis and industrial processes highlight its versatility compared to other manganese compounds .
Properties
IUPAC Name |
manganese;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJYWORJJEMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940448 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-05-6 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




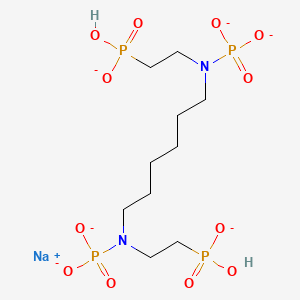
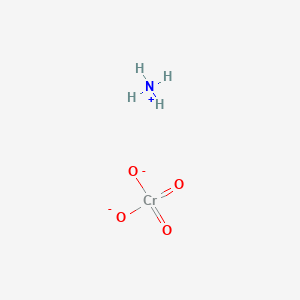

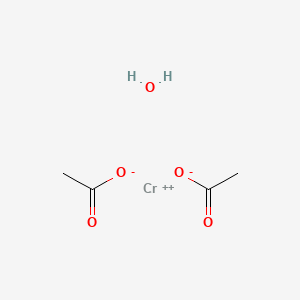
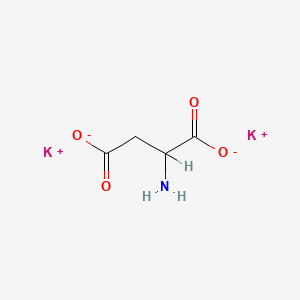

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

